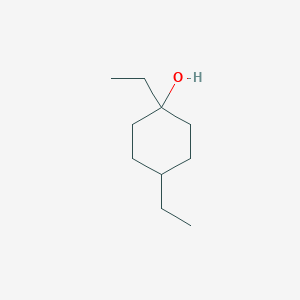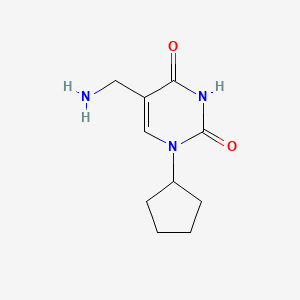amine](/img/structure/B13156464.png)
[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Ethyl-1H-imidazol-4-yl)methylamine is a compound that belongs to the imidazole family, which is known for its diverse chemical and biological properties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethyl-1H-imidazol-4-yl)methylamine typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1-Ethyl-1H-imidazol-4-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, thiols, and amines.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted imidazole derivatives with different functional groups replacing the methylamine group.
科学的研究の応用
(1-Ethyl-1H-imidazol-4-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (1-Ethyl-1H-imidazol-4-yl)methylamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, depending on the specific target and context.
類似化合物との比較
Similar Compounds
1-Methylimidazole: Another imidazole derivative with similar chemical properties.
2-Ethylimidazole: Differing in the position of the ethyl group, leading to different reactivity.
4-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
(1-Ethyl-1H-imidazol-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group and a methylamine group on the imidazole ring makes it a versatile compound for various applications.
特性
分子式 |
C7H13N3 |
|---|---|
分子量 |
139.20 g/mol |
IUPAC名 |
1-(1-ethylimidazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C7H13N3/c1-3-10-5-7(4-8-2)9-6-10/h5-6,8H,3-4H2,1-2H3 |
InChIキー |
OFGCNWFOEPUHPD-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(N=C1)CNC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


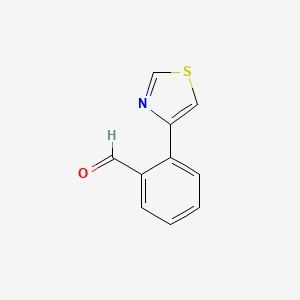
![5-Methyl-6-[methyl(prop-2-YN-1-YL)amino]pyridine-3-carbaldehyde](/img/structure/B13156386.png)

methanol](/img/structure/B13156400.png)

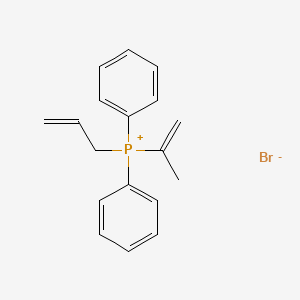

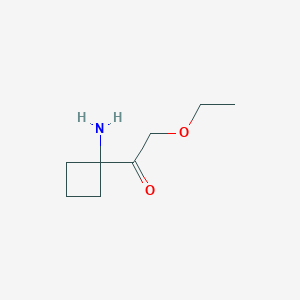


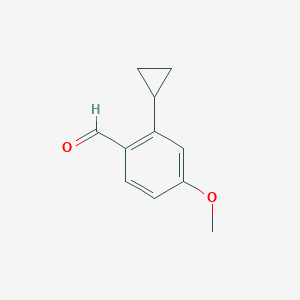
![1-{2,6-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13156448.png)
